molecular formula C12H10N2O3 B1614070 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid CAS No. 906353-00-2

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid

Cat. No.: B1614070
CAS No.: 906353-00-2
M. Wt: 230.22 g/mol
InChI Key: PPGBPVGCYRDKMI-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a benzoic acid moiety linked to a 6-methylpyrazin-2-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid typically involves the reaction of 6-methylpyrazin-2-ol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-methylpyrazin-2-ol attacks the electrophilic carbon of the 4-chlorobenzoic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-[(6-Carboxypyrazin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol
  • 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
  • 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile

Uniqueness

4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrazine ring. This combination imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and form specific interactions with biological targets .

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-6-13-7-11(14-8)17-10-4-2-9(3-5-10)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBPVGCYRDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640391
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-00-2
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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